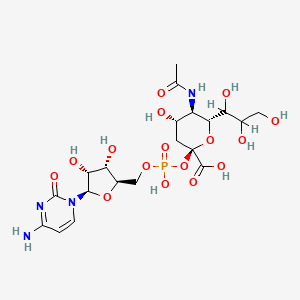

CMP-Neu5Ac

Description

Cytidine monophosphate N-acetylneuraminic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

cytidine monophosphate N-acetylneuraminic acid has been reported in Homo sapiens and Apis cerana with data available.

A nucleoside monophosphate sugar which donates N-acetylneuraminic acid to the terminal sugar of a ganglioside or glycoprotein.

Structure

3D Structure

Properties

CAS No. |

3063-71-6 |

|---|---|

Molecular Formula |

C20H31N4O16P |

Molecular Weight |

614.5 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

InChI Key |

TXCIAUNLDRJGJZ-BILDWYJOSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |

physical_description |

Solid |

Synonyms |

Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |

Origin of Product |

United States |

Foundational & Exploratory

The Activated Donor: A Technical Guide to CMP-Neu5Ac and its Precursor Neu5Ac

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of glycosylation, the sialic acid N-acetylneuraminic acid (Neu5Ac) and its activated form, cytidine (B196190) monophospho-N-acetylneuraminic acid (CMP-Neu5Ac), are central figures. Neu5Ac, as the terminal monosaccharide on many cell surface glycoconjugates, mediates a vast array of biological phenomena, from immune regulation to pathogen interaction.[1][2] However, its incorporation into these complex structures is entirely dependent on its conversion to the high-energy nucleotide sugar, this compound. This guide delineates the fundamental chemical, biological, and functional distinctions between these two molecules. It provides a comprehensive overview of the metabolic pathway linking them, quantitative biochemical data, and detailed protocols for their analysis and synthesis, serving as a critical resource for professionals in glycobiology and therapeutic development.

Core Distinctions: Precursor vs. Activated Donor

The primary difference between Neu5Ac and this compound lies in their chemical structure and biological function. Neu5Ac is a standalone nine-carbon acidic monosaccharide, while this compound is a nucleotide sugar where Neu5Ac is linked to cytidine monophosphate (CMP).[3][4] This structural addition of CMP "activates" the sialic acid, making it the essential, high-energy donor substrate for all sialyltransferase enzymes.[5][6]

-

N-acetylneuraminic acid (Neu5Ac): The most common sialic acid in mammals.[1][7] It is the functional molecule that, once attached to glycans, performs various biological roles. It can be synthesized de novo in the cytoplasm or salvaged from degraded sialoglycoconjugates.[8]

-

Cytidine Monophospho-N-acetylneuraminic acid (this compound): The activated nucleotide sugar.[9] Its sole function is to serve as the donor of the Neu5Ac moiety for sialyltransferases in the Golgi apparatus, which catalyze the transfer of Neu5Ac to the terminal positions of glycoprotein (B1211001) and glycolipid chains.[4][10]

Quantitative Data Summary

A summary of the key physicochemical and biochemical properties of Neu5Ac and this compound is presented below for direct comparison.

Table 1: Physicochemical Properties

| Property | N-acetylneuraminic acid (Neu5Ac) | CMP-N-acetylneuraminic acid (this compound) |

| Molecular Formula | C₁₁H₁₉NO₉[6] | C₂₀H₃₁N₄O₁₆P[3] |

| Molecular Weight | 309.27 g/mol [7][11] | 614.45 g/mol [3][9] |

| Molecular Weight (Sodium Salt) | - | 636.43 g/mol (C₂₀H₃₀N₄O₁₆PNa)[12][13] |

| Appearance | White crystalline powder[1] | White powder[12] |

| Solubility | 50 g/L in water (20°C)[11]. Soluble in PBS (pH 7.2) up to 10 mg/mL[6]. | Soluble in PBS (pH 7.2) up to 10 mg/mL (as sodium salt)[4]. |

| Stability | Stable under standard conditions. | Less stable than other nucleotide sugars, particularly in acidic solutions, due to intramolecular catalysis by its own carboxylic acid group leading to hydrolysis into CMP and Neu5Ac.[14][15] |

Table 2: Key Biochemical Constants

| Enzyme / Transporter | Substrate | Organism/System | Apparent Kₘ | Apparent Vₘₐₓ |

| This compound Synthetase (CMAS) | Neu5Ac | E. coli K1 | 4 mM[16] | - |

| CTP | E. coli K1 | 0.31 mM[16] | - | |

| Neu5Ac | Group B Streptococcus | 7.6 mM[17] | - | |

| CTP | Group B Streptococcus | 1.4 mM[17] | - | |

| Neu5Ac | Drosophila melanogaster | 410 µM[18] | 3.4-3.6 µmol/min/mg[18] | |

| CTP | Drosophila melanogaster | 450 µM[18] | 3.4-3.6 µmol/min/mg[18] | |

| CTP | Neisseria meningitidis | 17 µM[19] | - | |

| Neu5Ac | Neisseria meningitidis | 130 ± 9 µM[19] | - | |

| CMP-Sialic Acid Transporter (CST) | This compound | Rat Liver Golgi Vesicles | 2.4 µM[20] | 150 pmol/mg protein/10 min[20] |

| This compound | Murine (expressed in S. cerevisiae) | 2.9 µM[20][21] | - |

The Sialylation Pathway: From Neu5Ac to Sialoglycan

The conversion of Neu5Ac and its ultimate incorporation into glycoconjugates is a spatially regulated, multi-step enzymatic pathway.

-

Synthesis/Uptake of Neu5Ac: Neu5Ac is synthesized in the cytosol from UDP-GlcNAc via a series of enzymatic reactions.[8] Alternatively, cells can import extracellular Neu5Ac.

-

Activation in the Nucleus: Neu5Ac is transported into the nucleus where the enzyme This compound synthetase (CMAS) catalyzes its reaction with cytidine triphosphate (CTP). This irreversible reaction produces this compound and pyrophosphate (PPi).[8][22]

-

Transport to the Golgi: this compound is then transported from the nucleus/cytosol into the lumen of the Golgi apparatus by a specific antiporter known as the CMP-sialic acid transporter (CST) .[20][23] This transporter typically exchanges this compound for CMP.

-

Transfer to Glycans: Within the Golgi lumen, a family of sialyltransferases (STs) utilizes this compound as the donor substrate to transfer the Neu5Ac moiety onto the terminal galactose, N-acetylgalactosamine, or other sialic acid residues of growing N-glycan, O-glycan, or glycolipid chains.[10]

Figure 1: The mammalian sialylation pathway.

Experimental Protocols

Enzymatic Synthesis of this compound from Neu5Ac

This protocol describes a typical in vitro enzymatic reaction to produce this compound, which can be monitored by analytical techniques like HPLC or NMR.[24]

Materials:

-

N-acetylneuraminic acid (Neu5Ac)

-

Cytidine triphosphate (CTP), disodium (B8443419) salt

-

Recombinant this compound Synthetase (CMAS)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT) (optional, but recommended for some enzymes)[17]

-

Inorganic pyrophosphatase (optional, to drive the reaction forward)

-

Deionized water

Protocol:

-

Prepare Reaction Buffer: Prepare a Tris-HCl buffer (100 mM) and adjust the pH to between 8.0 and 9.0. Add MgCl₂ to a final concentration of 20-30 mM. If using, add DTT to 0.2 mM.

-

Prepare Substrate Solution: In a microcentrifuge tube, dissolve Neu5Ac (e.g., to a final concentration of 3 mM) and CTP (e.g., to a final concentration of 5 mM) in the reaction buffer.

-

Initiate Reaction: Add a known quantity of CMAS enzyme to the substrate solution. If using, add inorganic pyrophosphatase to degrade the pyrophosphate byproduct and prevent the reverse reaction.

-

Incubation: Incubate the reaction mixture at 37°C. The reaction time can vary from 1 to 12 hours, depending on enzyme concentration and activity.[16]

-

Monitoring: At various time points, take aliquots of the reaction mixture for analysis by HPLC or ³¹P NMR to monitor the conversion of CTP to this compound.[25]

-

Reaction Termination: To stop the reaction, heat the mixture (e.g., 95°C for 5 minutes) or add ice-cold ethanol (B145695) to precipitate the enzymes.[26]

-

Purification (Optional): The resulting this compound can be purified from the reaction mixture using anion-exchange chromatography.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the separation and quantification of Neu5Ac and this compound. Due to the cytidine base, this compound can be detected by UV absorbance, whereas Neu5Ac typically requires derivatization or alternative detection methods unless present at high concentrations. This protocol focuses on this compound detection.[16][27]

Instrumentation & Reagents:

-

HPLC system with UV detector

-

Anion-exchange or reversed-phase ion-pairing column (e.g., Microsorb 100-NH₂ or C18)[16][27]

-

Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄/K₂HPO₄, pH 6.2) or TIP buffer (50 mM) for ion-pairing[16][27]

-

Mobile Phase B: Acetonitrile

-

Standards for Neu5Ac and this compound

Protocol Workflow:

Figure 2: General workflow for HPLC analysis of this compound.

Example HPLC Conditions (Anion-Exchange): [16]

-

Column: Microsorb 100-NH₂ (250 x 4.6 mm)

-

Mobile Phase A: 20 mM Phosphate Buffer, pH 6.2

-

Mobile Phase B: Acetonitrile

-

Gradient: Linear gradient from 70% to 0% Acetonitrile over 30 minutes.

-

Flow Rate: 0.75 mL/min

-

Detection: UV at 272 nm

-

Expected Retention: Neu5Ac will elute early as it is not retained well and lacks a strong chromophore. This compound will be retained and show a distinct peak.[28]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for quantifying both Neu5Ac and this compound, especially in complex biological matrices like cell lysates.[5][29]

Instrumentation & Reagents:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Hydrophilic Interaction Chromatography (HILIC) column

-

Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) (0.05%) and ammonium acetate (B1210297) (10 mM) in water

-

Mobile Phase B: Ammonium hydroxide (0.05%) and ammonium acetate (10 mM) in 99:1 acetonitrile/water

-

Internal Standards (e.g., ¹³C-labeled this compound, d₃-Neu5Ac)

Protocol Workflow:

Figure 3: General workflow for LC-MS/MS analysis.

Example LC-MS/MS Conditions: [5]

-

LC Separation: HILIC column with a gradient of decreasing Mobile Phase B (high organic) to Mobile Phase A (high aqueous).

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

MS/MS Detection (Selected Reaction Monitoring - SRM):

-

Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration against a standard curve.

Conclusion

The distinction between Neu5Ac and this compound is fundamental to understanding the process of sialylation. While Neu5Ac is the functional effector molecule, its biological activity is contingent upon its activation to this compound. This activation, catalyzed by CMAS, is the committed step for incorporating sialic acids into the glycome. For professionals in drug development, targeting the enzymes of the sialylation pathway—such as CMAS or the transporter CST—offers potential strategies for modulating cell surface sialylation, which is often dysregulated in diseases like cancer. A thorough understanding of the properties of both the precursor and its activated form, along with robust analytical methods to measure their levels, is indispensable for advancing research in this critical field.

References

- 1. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 2. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 3. This compound | C20H31N4O16P | CID 448209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Acetylneuraminic acid | 131-48-6 [chemicalbook.com]

- 12. shop.imcstips.com [shop.imcstips.com]

- 13. This compound sodium salt | 1007117-62-5 | MC04391 [biosynth.com]

- 14. Unique self-anhydride formation in the degradation of cytidine-5'-monophosphosialic acid (this compound) and cytidine-5'-diphosphosialic acid (CDP-Neu5Ac) and its application in CMP-sialic acid analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound [mdpi.com]

- 17. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CMP-sialic acid transporter - Wikipedia [en.wikipedia.org]

- 24. Reassembled Biosynthetic Pathway for a Large-scale Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Enzyme assay for this compound hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quantitation of cytidine-5'-monophospho-N-acetylneuraminic acid in human leukocytes using LC-MS/MS: method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Subcellular Localization of CMP-Neu5Ac Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of sialic acid, is a critical prerequisite for the sialylation of glycoconjugates, which plays a pivotal role in numerous biological processes and disease states. The subcellular compartmentalization of the enzymatic machinery responsible for this compound synthesis is a key aspect of its regulation and function. This technical guide provides a comprehensive overview of the subcellular localization of the enzymes in the this compound synthesis pathway, presents quantitative data on their distribution, details relevant experimental protocols, and illustrates the key pathways and workflows.

Introduction to this compound Synthesis

The biosynthesis of this compound is a multi-step process that primarily occurs in the cytoplasm and the nucleus of vertebrate cells. This pathway involves a series of enzymatic reactions that convert UDP-N-acetylglucosamine (UDP-GlcNAc) into this compound. The subcellular location of each enzyme in this pathway is tightly regulated, ensuring efficient substrate channeling and control of the overall flux of sialic acid metabolism. Understanding this spatial organization is crucial for elucidating the mechanisms of sialylation and for the development of therapeutic strategies targeting diseases associated with aberrant sialylation, such as cancer and certain genetic disorders.

The Sialic Acid Biosynthesis Pathway: A Subcellular Perspective

The synthesis of this compound involves four key enzymes, each with a distinct subcellular localization.

-

UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE): This bifunctional enzyme catalyzes the first two committed steps in sialic acid biosynthesis. It is found in the cytoplasm , the Golgi complex , and the nucleus [1][2]. Evidence suggests that GNE may shuttle between the nucleus and the cytoplasm, indicating a potential regulatory role for its localization[1][2].

-

N-acetylneuraminate-9-phosphate synthase (NANS): This enzyme catalyzes the condensation of N-acetylmannosamine-6-phosphate and phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid 9-phosphate. NANS is localized in the cytosol [3][4][5].

-

N-acetylneuraminate-9-phosphate phosphatase (NANP): Responsible for the dephosphorylation of N-acetylneuraminic acid 9-phosphate to yield N-acetylneuraminic acid (Neu5Ac), this enzyme is also found in the cytosolic fraction [3][4].

-

CMP-sialic acid synthetase (CMAS): This key enzyme activates sialic acid by catalyzing its reaction with CTP to form this compound. In vertebrates, CMAS is predominantly localized to the nucleus [6][7][8][9][10]. A smaller, but significant, population of CMAS is also present in the cytoplasm [1][7]. This dual localization is regulated by a nuclear localization signal (NLS) and two nuclear export signals (NESs)[1]. In contrast, in insects like Drosophila melanogaster, CMAS is found in the Golgi apparatus [11][12].

Following its synthesis, this compound is transported from its site of synthesis into the Golgi apparatus for use by sialyltransferases.

-

CMP-sialic acid transporter (SLC35A1): This antiporter, located in the Golgi membrane , facilitates the translocation of this compound from the cytoplasm into the Golgi lumen in exchange for CMP.

Quantitative Distribution of Enzymes

While precise quantitative data for the subcellular distribution of all enzymes in the this compound synthesis pathway is not extensively documented in all cell types, subcellular fractionation studies have provided valuable insights into their relative abundance in different compartments.

| Enzyme | Primary Localization | Secondary Localization(s) | Quantitative Data/Observations | References |

| GNE | Cytoplasm | Golgi Complex, Nucleus | Co-localizes with resident Golgi proteins; redistributes to the cytoplasm upon nocodazole (B1683961) treatment, suggesting nucleocytoplasmic shuttling. | [1][2] |

| NANS | Cytosol | - | Found in the cytosolic fraction after homogenization of rat liver. | [3][4][5] |

| NANP | Cytosol | - | Found in the cytosolic fraction after homogenization of rat liver. | [3][4] |

| CMAS | Nucleus | Cytoplasm | The major localization is the cell nucleus. A small but significant population is present in the cytoplasm. | [1][6][7] |

Table 1: Subcellular Localization and Quantitative Observations of Enzymes in this compound Synthesis.

Experimental Protocols

The determination of the subcellular localization of the enzymes involved in this compound synthesis relies on a combination of biochemical and imaging techniques.

Subcellular Fractionation

This technique is used to separate different cellular organelles and compartments, allowing for the subsequent analysis of enzyme activity and protein abundance in each fraction.

Protocol: Subcellular Fractionation for Isolation of Cytosolic, Nuclear, and Membrane Fractions [13][14][15][16][17]

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, containing protease inhibitors).

-

Incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The extent of lysis should be monitored by microscopy.

-

-

Isolation of Nuclei:

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C.

-

The pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.

-

-

Isolation of Cytosolic and Membrane Fractions:

-

Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.

-

The resulting supernatant is the cytosolic fraction.

-

To isolate the membrane fraction (including the Golgi), the pellet from the high-speed centrifugation can be further purified using density gradient centrifugation (e.g., sucrose (B13894) gradient).

-

-

Nuclear Lysis:

-

Wash the nuclear pellet with lysis buffer.

-

Resuspend the pellet in a nuclear extraction buffer (containing higher salt and detergent concentrations) to lyse the nuclei and solubilize nuclear proteins.

-

Centrifuge at high speed to pellet nuclear debris, the supernatant contains the nuclear proteins.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

Analyze the presence and relative abundance of the enzymes of interest in each fraction by Western blotting using specific antibodies.

-

Immunofluorescence Microscopy

This imaging technique allows for the direct visualization of the subcellular localization of a protein of interest within intact cells.

Protocol: Immunofluorescence Staining for Enzyme Localization [18][19][20][21]

-

Cell Preparation:

-

Grow cells on glass coverslips or in imaging-compatible plates.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS containing 1-5% BSA or normal goat serum) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the cells with a primary antibody specific to the enzyme of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Enzyme Activity Assays

Enzyme assays are performed on subcellular fractions to determine the enzymatic activity of the target protein in different compartments.

Protocol: CMP-sialic acid synthetase (CMAS) Activity Assay [8]

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Nuclear or cytoplasmic extract

-

100 mM Tris-HCl, pH 8.0

-

20 mM MgCl₂

-

5 mM CTP

-

3 mM N-acetylneuraminic acid (Neu5Ac)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by heating at 100°C for 2 minutes.

-

-

Quantification of this compound:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Analyze the supernatant for the amount of this compound produced using methods such as high-performance liquid chromatography (HPLC).

-

Visualizations

Signaling Pathways and Logical Relationships

The subcellular localization of the enzymes in the this compound synthesis pathway is a critical aspect of its regulation. The nucleocytoplasmic shuttling of CMAS and GNE suggests a dynamic regulatory mechanism.

Caption: Subcellular localization and workflow of this compound synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for determining the subcellular localization of an enzyme involved in this compound synthesis.

Caption: Experimental workflow for determining enzyme subcellular localization.

Conclusion

The synthesis of this compound is a spatially organized metabolic pathway, with distinct enzymatic steps occurring in the cytoplasm, nucleus, and Golgi apparatus. The predominant nuclear localization of CMAS in vertebrates is a unique feature among nucleotide sugar biosynthetic pathways and highlights a potential point of regulation. The dynamic shuttling of GNE and CMAS between compartments further suggests that the subcellular localization of these enzymes is not static but is likely regulated in response to cellular needs. A thorough understanding of this subcellular architecture is fundamental for researchers in glycobiology and for professionals in drug development aiming to modulate sialylation in disease. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the subcellular localization of these and other enzymes.

References

- 1. Identification of the nuclear export signals that regulate the intracellular localization of the mouse CMP-sialic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of nuclear architecture, mechanics, and nucleocytoplasmic shuttling of epigenetic factors by cell geometric constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Subcellular localization and tissue distribution of sialic acid-forming enzymes. N-acetylneuraminate-9-phosphate synthase and N-acetylneuraminate 9-phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Diverse subcellular localizations of the insect CMP-sialic acid synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Analyzing Subcellular mRNA Localization via Cell Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 18. biotium.com [biotium.com]

- 19. med.upenn.edu [med.upenn.edu]

- 20. ibidi.com [ibidi.com]

- 21. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

Regulation of Intracellular CMP-Neu5Ac Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is the activated sugar nucleotide donor essential for all sialylation reactions in mammalian cells. The intracellular concentration of this compound is a critical determinant of the extent and nature of sialylation on glycoproteins and glycolipids, thereby influencing a wide array of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The regulation of intracellular this compound levels is a tightly controlled process, primarily governed by the biosynthetic pathway's key enzymes and a transporter protein. This technical guide provides an in-depth overview of the core mechanisms regulating intracellular this compound, including detailed experimental protocols for its quantification, quantitative data on enzyme kinetics and cellular concentrations, and a discussion of the signaling pathways involved.

The Core Machinery of this compound Biosynthesis and Transport

The de novo synthesis of this compound is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus. The key players in this pathway are:

-

UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE): A bifunctional enzyme that catalyzes the first two committed steps in sialic acid biosynthesis. The epimerase domain converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc), and the kinase domain subsequently phosphorylates ManNAc to ManNAc-6-phosphate.

-

N-acetylneuraminate synthase (NANS): This enzyme catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).

-

N-acetylneuraminate-9-phosphate phosphatase (NANP): Dephosphorylates Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.

-

CMP-sialic acid synthetase (CMAS): Located in the nucleus, this enzyme activates Neu5Ac by catalyzing its reaction with CTP to produce this compound.

-

CMP-sialic acid transporter (CSAT, SLC35A1): A Golgi-resident antiporter that transports this compound from the cytosol into the Golgi lumen in exchange for CMP, making it available for sialyltransferases.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Enzyme Kinetic Parameters

The catalytic efficiencies of the key enzymes in the this compound biosynthetic pathway are crucial for determining the overall flux through the pathway. The following table summarizes available kinetic data for the human enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |

| GNE (Epimerase) | UDP-GlcNAc | 33.1 ± 4.2 | 11.8 ± 2.0 | 3.56 x 10⁵ | [1] |

| GNE (Kinase) | ManNAc | ~300 | - | - | [2] |

| CMAS | Neu5Ac | 7600 | - | - | [3] |

| CTP | 1400 | - | - | [3] | |

| NANS | ManNAc-6-P | - | - | - | Data not readily available |

| PEP | - | - | - | Data not readily available |

Note: Kinetic parameters can vary depending on the experimental conditions. The provided data serves as a reference.

Intracellular this compound Concentrations

The steady-state concentration of this compound in cells is a balance between its synthesis, transport, and utilization. The table below presents typical intracellular concentrations reported for various mammalian cell lines.

| Cell Line | Condition | This compound Concentration (pmol/10⁶ cells) | Reference(s) |

| CHO | Standard culture | Varies with culture time | [1] |

| Jurkat | Untreated | ~15-20 | [4] |

| Treated with Ac₅-1-OMe-Neu5Ac | Decreased | [4] | |

| BJAB K88 | Untreated | ~28-39 | [4] |

| HEK293 | GNE Knockout + ManNAc | Dose-dependent increase | [5] |

Regulatory Mechanisms

The regulation of intracellular this compound levels is multi-layered, involving allosteric feedback inhibition, post-translational modifications, and transcriptional control.

Feedback Inhibition of GNE

The primary and most well-characterized mechanism for regulating this compound levels is the allosteric feedback inhibition of the epimerase activity of GNE by this compound.[6][7] High concentrations of this compound bind to a regulatory site on GNE, distinct from the active site, inducing a conformational change that reduces its epimerase activity. This feedback loop ensures that the production of sialic acid precursors is tightly coupled to the cellular demand for sialylation.

Post-Translational Modifications of GNE

-

Phosphorylation: GNE can be phosphorylated by Protein Kinase C (PKC), which has been shown to regulate its enzymatic activity.[8][9] The specific upstream signaling pathways that activate PKC to modulate GNE function are an area of active research.

-

Glycation: Non-enzymatic glycation of GNE, an age-related modification, has been demonstrated to decrease its kinase activity significantly more than its epimerase activity.[4][10] This suggests a potential mechanism for altered sialylation in aging and age-related diseases.

-

Ubiquitination: While the ubiquitin-proteasome system is a major pathway for protein degradation and regulation, direct evidence for the regulation of GNE, CMAS, or NANS via ubiquitination is currently limited.[11][12][13][14][15] However, as with most cellular proteins, their turnover is likely influenced by this system.

Regulation of the CMP-Sialic Acid Transporter (SLC35A1)

The expression and activity of the CMP-sialic acid transporter, SLC35A1, are also points of regulation. Transcriptional regulation of the SLC35A1 gene can modulate the amount of transporter protein available, thereby influencing the rate of this compound translocation into the Golgi.[14][16] The specific transcription factors and signaling pathways that control SLC35A1 expression are beginning to be elucidated.

Experimental Protocols

Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from established methods for the sensitive and specific quantification of this compound in cell lysates.

4.1.1. Cell Lysis and Extraction

-

Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 75% ethanol (B145695) or 50% acetonitrile (B52724) in water).[10]

-

Lyse the cells by sonication or using a cell disruptor on ice.

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble metabolites.

-

Lyophilize the supernatant to dryness.

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 40 mM phosphate (B84403) buffer, pH 9.2).[9]

4.1.2. LC-MS/MS Analysis

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of the polar this compound molecule.

-

Mobile Phases: A typical mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Parent Ion: m/z for this compound

-

Fragment Ion: A specific fragment ion of this compound

-

-

Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

The following diagram illustrates the general workflow for this experiment:

In Vitro Enzyme Activity Assays

4.2.1. GNE (UDP-GlcNAc 2-Epimerase) Activity Assay

This assay measures the conversion of UDP-GlcNAc to ManNAc.

-

Reaction Mixture: Prepare a reaction mixture containing purified GNE enzyme, UDP-GlcNAc, and an appropriate buffer (e.g., Tris-HCl with MgCl₂).

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by heat inactivation.

-

Detection of ManNAc: Quantify the amount of ManNAc produced using a colorimetric method (e.g., the Morgan-Elson method) or by HPLC.

4.2.2. CMAS Activity Assay

This assay measures the formation of this compound from Neu5Ac and CTP.

-

Reaction Mixture: Prepare a reaction mixture containing purified CMAS enzyme, Neu5Ac, CTP, MgCl₂, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction at 37°C.

-

Termination: Stop the reaction by adding a phosphatase to hydrolyze the pyrophosphate product.

-

Detection of this compound: Quantify the this compound produced by HPLC with UV detection.[17]

Conclusion and Future Directions

The regulation of intracellular this compound levels is a complex and finely tuned process that is critical for maintaining cellular homeostasis and function. The feedback inhibition of GNE by this compound stands out as the central regulatory hub. However, emerging evidence suggests that post-translational modifications of GNE and the transcriptional regulation of the biosynthetic enzymes and the transporter SLC35A1 provide additional layers of control.

For drug development professionals, targeting the enzymes of the sialic acid biosynthetic pathway presents a promising strategy for modulating cell surface sialylation in various diseases, including cancer. A thorough understanding of the quantitative aspects of this pathway and the intricate regulatory networks is essential for the rational design of effective therapeutic interventions.

Future research should focus on elucidating the upstream signaling pathways that modulate the activity of GNE and other key enzymes, further characterizing the kinetic properties of human NANS and CMAS, and developing a more comprehensive understanding of the transcriptional and post-transcriptional regulation of all components of the sialic acid biosynthetic machinery. Such knowledge will undoubtedly pave the way for novel therapeutic strategies aimed at precisely controlling cellular sialylation.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. mdpi.com [mdpi.com]

- 3. Deciphering Glycan Linkages Involved in Jurkat Cell Interactions with Gold-coated Nanofibers via Sugar-Displayed Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Metabolism of Unnatural Sialic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. [Analysis of intracellular nucleotide sugars]:Glycoscience Protocol Online Database [jcggdb.jp]

- 7. Metabolic flux increases glycoprotein sialylation: implications for cell adhesion and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of large and small G proteins by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biquantumarc.com [biquantumarc.com]

- 14. mdpi.com [mdpi.com]

- 15. SLC35A1 solute carrier family 35 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. Mechanism and inhibition of human UDP-GlcNAc 2-epimerase, the key enzyme in sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of CMP-Neu5Ac Transporter SLC35A1: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 35 Member A1 (SLC35A1), also known as the CMP-sialic acid transporter (CST), is a critical transmembrane protein residing in the Golgi apparatus. Its primary function is the antiport of cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) from the cytoplasm into the Golgi lumen, a rate-limiting step for the sialylation of glycoproteins and glycolipids. Dysregulation of SLC35A1 function is implicated in a range of pathologies, from rare congenital disorders of glycosylation to cancer and viral infections, making it a focal point for both basic research and therapeutic development. This technical guide provides a comprehensive overview of the core functions of SLC35A1, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its operational pathways.

Introduction to SLC35A1

SLC35A1 is a multipass transmembrane protein that belongs to the nucleotide sugar transporter (NST) family.[1] These transporters are essential for supplying activated sugar molecules from the cytoplasm, where they are synthesized, to the lumen of the Golgi apparatus and endoplasmic reticulum, the sites of glycosylation.[2] SLC35A1 specifically mediates the transport of this compound, the activated form of sialic acid, in exchange for cytidine monophosphate (CMP), the byproduct of the sialyltransferase reaction.[3] This antiport mechanism is crucial for maintaining the Golgi's supply of this compound, which is required for the terminal sialylation of a vast array of glycoconjugates.[1][3]

Sialylation, the process of adding sialic acid residues to the termini of glycan chains, plays a pivotal role in numerous biological processes, including cell-cell recognition, cell adhesion, and signal transduction.[4] Consequently, the proper functioning of SLC35A1 is vital for cellular homeostasis.

Biochemical Function and Transport Kinetics

The transport of this compound by SLC35A1 is a highly specific process. The transporter recognizes both the nucleotide (CMP) and the sialic acid moiety. The transport mechanism is characterized as an antiport, where the influx of one molecule of this compound into the Golgi lumen is coupled with the efflux of one molecule of CMP into the cytoplasm.[5]

Quantitative Transport Data

The kinetic parameters of SLC35A1 have been determined in various experimental systems, including reconstituted proteoliposomes and enriched Golgi vesicles. These studies provide quantitative measures of the transporter's affinity for its substrate (Km) and its maximum transport velocity (Vmax).

| Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Experimental System |

| Human | This compound | 60 | Not Reported | Not Specified |

| Mouse | This compound | 13.2 | 6.5 nmol/min/mol | Not Specified |

| Not Specified | CMP-Neu5Gc | 1.3 | 335 | Not Specified |

Cellular and Physiological Roles

The function of SLC35A1 is integral to a multitude of cellular processes, and its disruption leads to significant physiological consequences.

Role in Glycosylation

The primary role of SLC35A1 is to facilitate the sialylation of N-glycans and O-glycans on proteins and lipids.[6] By supplying this compound to the Golgi lumen, it enables sialyltransferases to attach sialic acid residues to nascent glycan chains. This terminal modification is crucial for the structure and function of many cell surface and secreted proteins.

Involvement in Disease

Mutations in the SLC35A1 gene are the cause of a rare autosomal recessive disorder known as Congenital Disorder of Glycosylation Type II f (CDG-IIf).[7] This condition is characterized by a generalized sialylation defect, leading to a range of severe clinical manifestations, including neurological impairment, developmental delay, and hematological abnormalities.[7]

Beyond rare genetic disorders, aberrant SLC35A1 function is increasingly implicated in more common diseases:

-

Cancer: Altered sialylation patterns on the surface of cancer cells are a well-established hallmark of malignancy, contributing to tumor progression, metastasis, and immune evasion. Upregulation of SLC35A1 can lead to hypersialylation, which can modulate the function of cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) and integrins, thereby promoting pro-oncogenic signaling pathways such as the FAK/Src and ERK/MAPK pathways.[8][9][10]

-

Viral Infections: Many viruses utilize sialic acid residues on host cell surface glycoproteins and glycolipids as receptors for attachment and entry.[11] The availability of these sialylated receptors is dependent on SLC35A1 activity. Consequently, SLC35A1 has been identified as a host factor for the entry of several viruses, including influenza A virus.[11]

Signaling Pathways Modulated by SLC35A1

By controlling the extent of sialylation on cell surface receptors, SLC35A1 indirectly modulates intracellular signaling pathways that govern cell growth, proliferation, and migration.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and survival. Sialylation of EGFR, dependent on SLC35A1 activity, has been shown to enhance its dimerization and activation upon ligand binding.[8][12] This leads to the downstream activation of pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways.

Caption: SLC35A1-dependent sialylation of EGFR promotes its activation and downstream signaling.

Integrin-FAK-ERK Signaling in Cell Migration

Integrins are cell adhesion molecules that mediate cell-matrix interactions and play a crucial role in cell migration. Sialylation of integrins can influence their clustering and activation, leading to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, can trigger the ERK/MAPK pathway, promoting cell motility and invasion, a critical process in cancer metastasis.

Caption: SLC35A1-mediated integrin sialylation activates FAK and ERK signaling to promote cell migration.

Experimental Protocols

Studying the function of SLC35A1 requires a combination of biochemical, cell biological, and molecular techniques. This section provides detailed methodologies for key experiments.

In vitro CMP-Sialic Acid Transport Assay in Reconstituted Proteoliposomes

This assay directly measures the transport activity of purified SLC35A1 reconstituted into artificial lipid vesicles.

Workflow Diagram:

Caption: Workflow for the in vitro CMP-sialic acid transport assay using proteoliposomes.

Methodology:

-

Protein Purification: Express and purify recombinant SLC35A1 using an appropriate expression system (e.g., Pichia pastoris) and affinity chromatography.

-

Liposome Preparation: Prepare unilamellar liposomes from a defined lipid mixture (e.g., E. coli polar lipids and phosphatidylcholine) by sonication or extrusion.

-

Reconstitution: Reconstitute purified SLC35A1 into the pre-formed liposomes by detergent removal using methods like dialysis or Bio-Beads.

-

Transport Assay:

-

Equilibrate the proteoliposomes in a transport buffer. For antiport studies, the internal solution of the liposomes can be loaded with CMP.

-

Initiate the transport reaction by adding radiolabeled CMP-[\¹⁴C]Neu5Ac to the external buffer.

-

At various time points, stop the reaction by rapidly filtering the proteoliposomes through a size-exclusion chromatography column to separate them from the unincorporated substrate.

-

Quantify the amount of radiolabeled substrate transported into the proteoliposomes using liquid scintillation counting.

-

-

Data Analysis: Determine the initial rates of transport at different substrate concentrations and calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

CRISPR/Cas9-Mediated Knockout of SLC35A1 in Cell Lines

This protocol allows for the generation of SLC35A1-deficient cell lines to study the functional consequences of its absence.

Workflow Diagram:

Caption: Workflow for generating SLC35A1 knockout cell lines using CRISPR/Cas9.

Methodology:

-

gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a conserved exon of the SLC35A1 gene. Clone the gRNA sequences into a suitable expression vector that also encodes the Cas9 nuclease.

-

Transfection: Transfect the chosen cell line (e.g., HEK293T) with the Cas9/gRNA expression plasmid using a suitable transfection reagent.

-

Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance). After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.

-

Screening and Validation:

-

Expand the single-cell clones and screen for the absence of SLC35A1 protein expression by Western blot or immunofluorescence.

-

Confirm the genetic modification by sequencing the genomic DNA region targeted by the gRNA.

-

Functionally validate the knockout by assessing the sialylation status of the cells using lectin-based flow cytometry.

-

Lectin-Based Flow Cytometry for Sialylation Analysis

This method provides a quantitative assessment of cell surface sialylation by using fluorescently labeled lectins that specifically bind to sialic acid residues.

Methodology:

-

Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).

-

Lectin Staining: Incubate the cells with a fluorescently labeled lectin, such as Sambucus nigra agglutinin (SNA) which recognizes α-2,6-linked sialic acids, or Maackia amurensis lectin II (MAL-II) which recognizes α-2,3-linked sialic acids.

-

Washing: Wash the cells to remove unbound lectin.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.

Immunofluorescence Staining for Subcellular Localization

This technique is used to visualize the subcellular localization of SLC35A1, confirming its residence in the Golgi apparatus.

Methodology:

-

Cell Culture and Fixation: Grow cells on coverslips and fix them with a suitable fixative such as 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., PBS with 5% BSA).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for SLC35A1, followed by a fluorescently labeled secondary antibody. Co-staining with an antibody against a known Golgi marker (e.g., GM130) is recommended.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence signal using a fluorescence or confocal microscope.

Conclusion and Future Directions

The this compound transporter SLC35A1 is a central player in the regulation of cellular sialylation, with profound implications for health and disease. Its role as a gatekeeper for the sialylation machinery makes it an attractive target for therapeutic intervention in cancer and infectious diseases. The experimental approaches outlined in this guide provide a robust framework for further elucidating the intricate functions of SLC35A1 and for the development of novel therapeutic strategies targeting this crucial transporter. Future research will likely focus on the development of specific SLC35A1 inhibitors, a deeper understanding of its regulation at the transcriptional and post-translational levels, and its interplay with other components of the glycosylation machinery in the tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro Measurement of CMP-Sialic Acid Transporter Activity in Reconstituted Proteoliposomes [bio-protocol.org]

- 3. Reactome | SLC35A1 exchanges this compound for CMP [reactome.org]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the CMP-Sialic Acid Transporter [mdpi.com]

- 7. SLC35A1 solute carrier family 35 member A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Insights into Selected Disease-Causing Mutations within the SLC35A1 Gene Encoding the CMP-Sialic Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ST6Gal-I–mediated sialylation of the epidermal growth factor receptor modulates cell mechanics and enhances invasion - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of CMP-Neu5Ac Synthetase: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid synthetase (CMAS), also known as CMP-sialic acid synthetase, is a pivotal enzyme in the biosynthesis of sialoglycans. It catalyzes the activation of sialic acid to CMP-sialic acid, the donor substrate for all sialyltransferases. This crucial role in fundamental biological processes, ranging from cell-cell recognition to immune modulation, underscores its importance as a potential therapeutic target. This technical guide provides an in-depth analysis of the evolutionary conservation of CMAS, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in their endeavors.

Introduction: The Central Role of CMP-Neu5Ac Synthetase

Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] The pattern of cell surface sialylation is highly regulated and plays a critical role in a myriad of physiological and pathological processes.[1] The synthesis of all sialoglycoconjugates is contingent upon the availability of the activated sugar nucleotide, CMP-N-acetylneuraminic acid (this compound).[1]

The enzyme responsible for this activation is this compound synthetase (CMAS; EC 2.7.7.43), which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac).[1] Given its central role, CMAS is an attractive target for the exogenous regulation of the sialylation pathway.[1] Understanding the evolutionary conservation of this enzyme provides critical insights into its structure-function relationships, substrate specificity, and potential for the development of broadly or selectively acting inhibitors.

Evolutionary Conservation and Phylogenetics

This compound synthetase is a remarkably conserved enzyme, with homologous genes found in a wide range of organisms from bacteria to mammals.[2] This strong conservation points to a common ancestral gene and a fundamentally important biological function.[2]

Phylogenetic analysis reveals a clear separation of CMAS enzymes into distinct clades, notably for bacteria, insects, and vertebrates.[3] This evolutionary divergence is reflected in their subcellular localization. Mammalian CMAS is predominantly found in the nucleus, a feature that distinguishes it from most other nucleotide-sugar synthetases which are cytosolic.[1][4] In contrast, the Drosophila melanogaster enzyme is localized to the Golgi apparatus, and bacterial CMAS is found in the cytoplasm.[5][6]

Sequence alignments between murine and bacterial CMAS reveal an overall identity of 41% to 47%.[2] This homology is concentrated in five conserved amino acid stretches.[2] Four of these motifs are highly conserved between bacterial and mammalian enzymes, suggesting their critical role in catalytic activity.[1]

Comparative Quantitative Data

The evolutionary conservation of CMAS is also evident in its kinetic properties and substrate specificity, although significant differences exist across species. The following tables summarize key quantitative data from published studies.

Table 1: Comparative Kinetic Parameters of this compound Synthetase

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Escherichia coli K1 | CTP | 0.31 | - | - | [7] |

| Neu5Ac | 4 | - | - | [7] | |

| Neisseria meningitidis | CTP | - | - | 540 ± 10 | [8] |

| Neu5Ac | 0.130 ± 0.009 | - | 540 ± 10 | [8] | |

| Drosophila melanogaster | CTP | 0.45 | 3.4 - 3.6 | - | [3] |

| Neu5Ac | 0.41 | 3.4 - 3.6 | - | [3] | |

| Oncorhynchus mykiss (Rainbow Trout) | KDN | 0.56 | 3.3 | - | [9] |

| Neu5Ac | 0.26 | 0.89 | - | [9] | |

| Mus musculus (Mouse) | KDN | - | - | - | [9] |

| Neu5Ac | - | - | - | [9] | |

| Streptococcus agalactiae (Group B Strep) | CTP | 1.4 | - | - | [10] |

| Neu5Ac | 7.6 | - | - | [10] |

Note: Kinetic parameters are often determined under varying experimental conditions, which may affect direct comparability. "-" indicates data not available in the cited source.

Table 2: Substrate Specificity of this compound Synthetase

| Organism | Substrate Preference (Relative Activity) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | KDN > Neu5Ac (1.6-fold higher activity with KDN) | [9] |

| Mus musculus (Mouse) | Neu5Ac >> KDN (15-fold lower activity with KDN) | [9] |

| Homo sapiens (Human) | Neu5Ac ≈ Neu5Gc > KDN | [3] |

| Drosophila melanogaster | Neu5Ac >> Neu5Gc, KDN | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the broader biological context and the experimental approaches used to study CMAS is crucial for a comprehensive understanding.

Diagram 1: Sialic Acid Biosynthesis and Activation Pathway

Caption: Biosynthetic pathway of sialic acid and its activation by CMAS.

Diagram 2: Experimental Workflow for CMAS Characterization

Caption: A typical experimental workflow for the characterization of CMAS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the study of CMAS.

Recombinant Expression and Purification of CMAS in E. coli

This protocol is adapted from methodologies used for the expression and purification of various recombinant CMAS enzymes.[11][12][13]

1. Gene Cloning and Expression Vector Construction:

- The coding sequence for the CMAS gene of interest is amplified by PCR.

- The PCR product is cloned into a suitable prokaryotic expression vector, such as pET32b(+) or a pKK223 derivative, often with an N-terminal or C-terminal tag (e.g., His6-tag, thioredoxin) to facilitate purification.[12][13]

- The construct is verified by DNA sequencing.

2. Expression in E. coli :

- The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3)pLysS.[13]

- A single colony is used to inoculate a starter culture (e.g., 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic) and grown overnight at 37°C with shaking.

- The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL) and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.8.[13]

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.[13]

- The culture is then incubated for a further 4 hours at 37°C or at a lower temperature (e.g., 15°C) overnight to improve protein solubility.[13]

3. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation (e.g., 8,000 x g for 5 min at 4°C).[13]

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2 mM EDTA, and protease inhibitors).[13]

- Cells are lysed by sonication on ice.

- The cell lysate is clarified by centrifugation (e.g., 16,000 x g for 10 min at 4°C) to remove cell debris.[13]

- For His-tagged proteins, the supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with a binding buffer (e.g., 5 mM imidazole (B134444), 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0).[13]

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 30 mM).[13]

- The recombinant CMAS protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 100-250 mM).[13]

- The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0) and the concentration is determined.

This compound Synthetase Activity Assay

This protocol is a composite of HPLC-based and pyrophosphate detection-based assays described in the literature.[3][13]

1. Reaction Mixture Preparation:

- A typical 25-50 µL reaction mixture contains:

- 100 mM Tris-HCl, pH 8.0-9.0[3][13]

- 20 mM MgCl₂[3][13]

- 0.1-0.2 mM Dithiothreitol (DTT)[3][10]

- 1.0-3.0 mM Sialic Acid (Neu5Ac, KDN, etc.)[3][13]

- 2.0-5.0 mM CTP[3][13]

- 0.1 mM Na₃VO₄ (phosphatase inhibitor)[13]

- Appropriate amount of purified CMAS enzyme.

2. Enzymatic Reaction:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at 25°C or 37°C for a defined period (e.g., 1 hour).[13]

3. Reaction Termination and Product Quantification (HPLC Method):

- The reaction is stopped by adding an equal volume of a solution containing alkaline phosphatase (e.g., 32 units in 200 mM NaOH-glycine, pH 10.0) to dephosphorylate the remaining CTP.[13]

- The mixture is incubated at 37°C for 3 hours.[13]

- Proteins are precipitated by adding chilled ethanol (B145695) and incubating at -30°C for 30 minutes.[13]

- The supernatant is collected after centrifugation (16,000 x g for 10 min at 4°C).[13]

- The amount of CMP-sialic acid is quantified by HPLC using an anion-exchange column (e.g., Resource Q) with a NaCl gradient in Tris-HCl buffer.[13] Detection is performed by monitoring the absorbance at 271 nm.[13]

4. Alternative Product Quantification (Pyrophosphate Detection Method):

- The amount of pyrophosphate (PPi) produced, which is stoichiometric to the CMP-sialic acid formed, can be measured using a commercially available kit such as the EnzCheck Pyrophosphate Assay Kit.[3]

Site-Directed Mutagenesis of CMAS

This is a generalized protocol for site-directed mutagenesis, which can be adapted for CMAS based on standard molecular biology techniques.

1. Primer Design:

- Two complementary oligonucleotide primers containing the desired mutation are designed.

- The mutation site should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

- The primers should have a melting temperature (Tm) of ≥78°C.

2. Mutagenesis PCR:

- A PCR reaction is set up containing:

- The CMAS expression plasmid as a template.

- The mutagenic primers.

- A high-fidelity DNA polymerase (e.g., PfuUltra or Q5 High-Fidelity DNA Polymerase).

- dNTPs and reaction buffer.

- PCR is performed with a suitable number of cycles (typically 12-18) to amplify the entire plasmid containing the mutation.

3. Template DNA Digestion:

- The parental, non-mutated plasmid DNA is digested by adding the DpnI restriction enzyme directly to the PCR product. DpnI specifically digests methylated and hemimethylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.

- The reaction is incubated at 37°C for 1 hour.

4. Transformation:

- The DpnI-treated DNA is transformed into highly competent E. coli cells.

- The transformed cells are plated on a selective agar (B569324) plate (containing the appropriate antibiotic).

5. Verification of Mutation:

- Plasmid DNA is isolated from several resulting colonies.

- The presence of the desired mutation and the absence of any secondary mutations are confirmed by DNA sequencing.

Implications for Drug Development

The high degree of conservation of the active site of CMAS across different species, including pathogenic bacteria and humans, presents both opportunities and challenges for drug development.

-

Broad-Spectrum Inhibitors: The conserved nature of the enzyme suggests that it may be possible to develop broad-spectrum inhibitors that target CMAS in a variety of pathogens. This could be particularly useful in the context of bacterial infections where sialic acid mimicry is a key virulence mechanism.

-

Selectivity: The differences in subcellular localization and the subtle variations in the active site and overall structure between prokaryotic and eukaryotic CMAS enzymes could be exploited to design selective inhibitors. For instance, inhibitors that cannot cross the nuclear membrane would selectively target the cytoplasmic bacterial enzyme without affecting the host's nuclear CMAS.[4]

-

Therapeutic Applications: CMAS inhibitors could be valuable tools for modulating sialylation in various diseases, including cancer, where aberrant sialylation is a common feature.

Conclusion

This compound synthetase is an evolutionarily conserved enzyme that is fundamental to the biology of a wide range of organisms. Its high degree of structural and functional conservation underscores its importance as a potential therapeutic target. This technical guide has provided a comprehensive overview of the evolutionary conservation of CMAS, supported by comparative quantitative data and detailed experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this critical enzyme and to develop novel therapeutic strategies targeting the sialylation pathway.

References

- 1. Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Characterisation of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of Drosophila CMP-sialic acid synthetase activity reveals unusual enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and characterization of important residues in the catalytic mechanism of this compound synthetase from Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of CMP-N-acetylneuraminic acid synthetase of group B streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-level expression of recombinant Neisseria CMP-sialic acid synthetase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CMP-N-acetylneuraminic acid synthetase of Escherichia coli: high level expression, purification and use in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-neuraminic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme assay of cytidine 5’-monophosphate sialic acid synthetase (CMAS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

CMP-Neu5Ac in Bacterial Molecular Mimicry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular mimicry, a strategy employed by numerous pathogens to evade the host immune system, often involves the decoration of bacterial surfaces with host-like molecules. Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are terminal monosaccharides on many mammalian cell surface glycans and serve as a key component of this "self" signature. Several bacterial pathogens have evolved mechanisms to either synthesize or scavenge sialic acid and incorporate it into their surface structures, such as capsules and lipooligosaccharides (LOS). The critical donor molecule for this sialylation process is cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). This technical guide provides an in-depth exploration of the role of this compound in bacterial molecular mimicry, focusing on the core enzymatic machinery, the resulting host-pathogen interactions, and the experimental methodologies used to study these phenomena. We delve into key examples from prominent human pathogens, including Campylobacter jejuni, Neisseria gonorrhoeae, Haemophilus influenzae, and Group B Streptococcus, to illustrate the central role of this compound in virulence and immune evasion. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and target this crucial aspect of bacterial pathogenesis.

Introduction: The Central Role of Sialic Acid in Bacterial Camouflage

In the intricate dance between host and pathogen, bacteria have developed sophisticated strategies to avoid recognition and elimination by the immune system. One of the most effective of these is molecular mimicry, where the bacterium adorns its surface with molecules that are structurally similar or identical to those of the host. This "self" masquerade allows the pathogen to go undetected, delaying or preventing an effective immune response.

Sialic acids, a family of nine-carbon carboxylated sugars, are ideal candidates for this molecular deception. In vertebrates, sialic acids are abundantly present at the terminal positions of glycan chains on cell surfaces and secreted glycoproteins.[1] This terminal positioning makes them key recognition molecules in a variety of biological processes, including cell-cell adhesion and signaling.[2] Crucially, the host immune system is trained to recognize these sialic acid signatures as "self," preventing autoimmune reactions.

A number of bacterial pathogens have co-opted this system by evolving the ability to display sialic acid on their own surfaces, effectively cloaking themselves from immune surveillance.[3] This is achieved by incorporating sialic acid into their capsular polysaccharides (CPS) or lipooligosaccharides (LOS).[4] The key activated sugar nucleotide required for the transfer of sialic acid onto these surface structures is cytidine monophosphate N-acetylneuraminic acid (this compound) .[2][5]

This guide will provide a detailed technical overview of the biosynthesis and utilization of this compound by pathogenic bacteria, the downstream consequences for host-pathogen interactions, and the experimental methods used to investigate these processes.

The Engine of Mimicry: Biosynthesis and Utilization of this compound

The ability of bacteria to sialylate their surfaces hinges on two key enzymatic steps: the synthesis of sialic acid (Neu5Ac) and its subsequent activation to this compound. Bacteria can either synthesize Neu5Ac de novo or scavenge it from the host environment.[3]

De Novo Synthesis and Scavenging of Neu5Ac

Bacteria that synthesize Neu5Ac de novo possess a dedicated biosynthetic pathway. A key enzyme in this process is Neu5Ac synthase , which catalyzes the condensation of N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (B93156) (PEP) to produce Neu5Ac.[6]

Alternatively, some bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae, lack the machinery for de novo synthesis and must scavenge sialic acid from their host.[7][8] They possess specific transporters to import host-derived Neu5Ac.[8]

The Activation Step: this compound Synthetase

Regardless of the source of Neu5Ac, it must be activated to this compound before it can be transferred to an acceptor glycan. This critical activation step is catalyzed by This compound synthetase (CSS) (EC 2.7.7.43).[2][9] This enzyme utilizes cytidine triphosphate (CTP) as an energy source to condense with Neu5Ac, forming this compound and releasing pyrophosphate.[5]

The activity of CSS is crucial for sialylation-mediated molecular mimicry, making it an attractive target for the development of novel therapeutics.[2]

The Final Touch: Sialyltransferases

Once activated, this compound serves as the donor substrate for a family of enzymes called sialyltransferases (STs) . These enzymes catalyze the transfer of Neu5Ac from this compound to the terminal positions of acceptor molecules, which are typically the growing LOS or capsular polysaccharide chains.[10]

Bacterial sialyltransferases exhibit specificity for both the acceptor substrate and the linkage they create (e.g., α-2,3, α-2,6, or α-2,8). This specificity is a key determinant of the final structure of the sialylated glycan and its ability to mimic host structures.[10]

Key Bacterial Pathogens and Their Sialylation Machinery

Several clinically important bacterial pathogens utilize this compound-dependent sialylation as a key virulence strategy.

Campylobacter jejuni

C. jejuni is a leading cause of bacterial gastroenteritis worldwide and is also associated with the post-infectious neuropathy, Guillain-Barré syndrome (GBS).[11] The lipooligosaccharide (LOS) of C. jejuni can mimic the structure of human gangliosides, a phenomenon strongly linked to the development of GBS.[12] This mimicry is dependent on the sialylation of the LOS core.

C. jejuni possesses genes for the de novo synthesis of Neu5Ac, including neuB1 (Neu5Ac synthase), and the subsequent activation and transfer, including neuA1 (this compound synthetase) and cstII (sialyltransferase).[13] The sialyltransferase Cst-II is a bifunctional enzyme capable of creating both α-2,3 and α-2,8 linkages, allowing for the synthesis of complex ganglioside mimics like GM1 and GD1a.[14]

Neisseria gonorrhoeae

The causative agent of gonorrhea, N. gonorrhoeae, is a strictly human pathogen that excels at evading the host immune response. A key mechanism is the sialylation of its LOS. N. gonorrhoeae cannot synthesize Neu5Ac and must scavenge it from the host in the form of this compound.[8][15] The bacterium then uses a sialyltransferase, Lst, to transfer Neu5Ac to the terminal galactose of its LOS, creating a structure that mimics host glycans.[16] This sialylation is critical for the bacterium's resistance to complement-mediated killing.[17]

Haemophilus influenzae

Nontypeable H. influenzae (NTHi) is a common commensal of the human nasopharynx that can cause opportunistic infections such as otitis media and sinusitis. Like N. gonorrhoeae, NTHi cannot synthesize sialic acid and must scavenge it from the host.[7][18] It possesses a high-affinity transport system for Neu5Ac.[13] Once inside the cell, Neu5Ac is activated to this compound by the enzyme SiaB (a this compound synthetase) and then transferred to the LOS by a sialyltransferase.[7] This sialylation contributes to serum resistance and persistence in the respiratory tract.[19]

Group B Streptococcus (GBS)

GBS (Streptococcus agalactiae) is a leading cause of neonatal sepsis and meningitis. A major virulence factor of GBS is its sialic acid-rich capsular polysaccharide (CPS).[20] The terminal sialic acid residues of the CPS are crucial for evading the host immune system, particularly by inhibiting the alternative complement pathway.[21] GBS has a complete set of genes for the de novo synthesis of Neu5Ac and its incorporation into the CPS, including cpsK, which encodes the sialyltransferase responsible for adding sialic acid to the capsule.[20][21]

| Bacterium | Sialylated Structure | Sialic Acid Source | Key Enzymes | Reference |

| Campylobacter jejuni | Lipooligosaccharide (LOS) | De novo synthesis | NeuB1 (Neu5Ac synthase), NeuA1 (this compound synthetase), Cst-I/Cst-II (Sialyltransferase) | [13][18][22] |

| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Host scavenging | Lst (Sialyltransferase) | [8][15][16] |

| Haemophilus influenzae | Lipooligosaccharide (LOS) | Host scavenging | SiaB (this compound synthetase), Sialyltransferase | [7][18][23] |

| Group B Streptococcus | Capsular Polysaccharide (CPS) | De novo synthesis | CpsK (Sialyltransferase) | [10][20][21] |

Impact on Host-Pathogen Interactions

The sialylation of bacterial surfaces has profound consequences for the interaction between the pathogen and its host, primarily by subverting the host's immune defenses.

Evasion of the Complement System